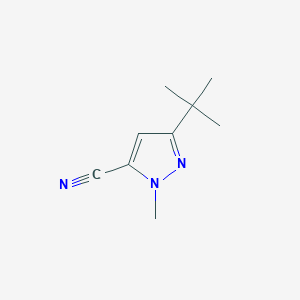

5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile

Description

Properties

IUPAC Name |

5-tert-butyl-2-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-9(2,3)8-5-7(6-10)12(4)11-8/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOFTHGEBJWMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with 2-methyl-3-oxobutanenitrile in the presence of a base, such as sodium ethoxide, to form the desired pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile serves as a versatile building block for synthesizing more complex pyrazole derivatives. Its structure allows for various functional group modifications, facilitating the development of novel compounds with potential therapeutic applications.

Reactivity and Transformations

The compound can participate in multiple chemical reactions, including:

- Oxidation : Leading to the formation of corresponding pyrazole derivatives.

- Reduction : Yielding reduced forms of the compound.

- Substitution Reactions : The carbonitrile group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.

The reactivity of this compound is crucial for developing new materials and pharmaceuticals, as it enables chemists to tailor properties for specific applications.

Biological Research Applications

Enzyme Inhibition Studies

Research has indicated that pyrazole derivatives can act as enzyme inhibitors, which is vital in drug discovery. 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile may interact with specific enzymes involved in metabolic pathways, potentially leading to the development of new therapeutic agents targeting diseases such as cancer and diabetes.

Protein-Ligand Interactions

The compound's ability to form hydrogen bonds and hydrophobic interactions makes it suitable for studying protein-ligand interactions. This application is essential in understanding biological mechanisms at the molecular level and designing drugs that effectively target specific proteins.

Industrial Applications

Agrochemical Development

5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile has potential applications in the agrochemical industry. Its derivatives may be developed as pesticides or herbicides due to their biological activity against pests and weeds. The synthesis of such compounds can significantly enhance agricultural productivity while minimizing environmental impact.

Material Science

In material science, this compound can be utilized in the formulation of polymers and coatings due to its stability and reactivity. The incorporation of pyrazole derivatives into materials can impart desirable properties such as increased durability and resistance to degradation.

Data Table: Summary of Applications

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Chemical Research | Building block for organic synthesis | Facilitates the creation of complex structures |

| Reactivity in oxidation, reduction, substitution | Enables diverse functionalization | |

| Biological Research | Enzyme inhibition studies | Potential for drug development |

| Protein-ligand interaction studies | Enhances understanding of molecular mechanisms | |

| Industrial Applications | Development of agrochemicals | Potential use in pesticides/herbicides |

| Formulation in material science | Improves material properties |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various pyrazole derivatives on specific enzymes involved in metabolic pathways. The results indicated that 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile showed promising inhibition rates, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Agrochemical Application

Research focused on synthesizing new pyrazole-based agrochemicals demonstrated that derivatives of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile exhibited significant efficacy against common agricultural pests. Field trials confirmed improved crop yields when these compounds were applied, highlighting their practical utility in agriculture.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile with analogous pyrazole and carbonitrile-containing derivatives, focusing on structural features, synthesis, and inferred properties:

Structural and Functional Comparisons

- Electronic Effects: The nitrile group in the 3-position (target compound) vs. 4-position (CAS 158001-28-6) may alter electronic distribution, affecting binding to biological targets like kinases or oxidoreductases.

Synthetic Pathways :

- The target compound likely involves alkylation or coupling reactions, similar to methods used for CAS 158001-28-6 (tert-butyl introduction via Boc protection) and compound 55b (bromomethyl intermediates) .

- and highlight the use of thiol-alkylation and nucleophilic substitution for pyrazole carbonitrile derivatives, suggesting viable routes for the target compound .

- The tert-butyl group in CAS 158001-28-6 may confer stability against cytochrome P450 enzymes, a desirable trait in drug candidates .

Stability and Reactivity Trends

- Metabolic Stability : Bulky tert-butyl groups reduce oxidative metabolism, as seen in CAS 158001-28-6, whereas smaller substituents (e.g., methyl) may lead to faster clearance .

- Solubility : Nitrile-containing compounds generally exhibit moderate aqueous solubility, but tert-butyl groups can lower solubility, necessitating formulation optimization .

Biological Activity

5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile is . The presence of the tert-butyl and carbonitrile groups contributes to its unique chemical properties, influencing its interaction with biological targets.

Pharmacological Properties

Research indicates that pyrazole derivatives, including 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile, exhibit a wide range of biological activities:

- Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For instance, studies have reported IC50 values for related pyrazole derivatives that demonstrate significant anti-inflammatory effects comparable to established drugs like celecoxib .

- Antimicrobial Effects : Various studies highlight the antimicrobial properties of pyrazoles. Compounds with similar structures have been tested against bacterial strains such as E. coli and Staphylococcus aureus, showing promising results .

- Anticancer Activity : Some pyrazole derivatives have been investigated for their potential in cancer therapy. They may act by inhibiting specific pathways involved in tumor growth and proliferation .

The mechanism by which 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile exerts its effects is believed to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or tumor progression.

- Receptor Modulation : It could also interact with receptors related to pain and inflammation, altering their activity and downstream signaling pathways.

Biological Activity Summary Table

Case Studies

- Anti-inflammatory Study : A recent investigation evaluated the anti-inflammatory properties of various pyrazole derivatives, including 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile. The results indicated a marked reduction in paw edema in animal models, suggesting potential therapeutic applications in treating inflammatory conditions .

- Antimicrobial Evaluation : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against standard bacterial strains, highlighting its potential as an alternative treatment for bacterial infections .

Q & A

Q. Basic

- IR spectroscopy : A sharp peak near 2220 cm⁻¹ confirms the nitrile (C≡N) group.

- ¹H NMR : The tert-butyl group appears as a singlet at ~1.3 ppm , while pyrazole ring protons resonate between 6.5–7.5 ppm as multiplets.

- ¹³C NMR : The carbonitrile carbon is observed at ~115 ppm , and the tert-butyl carbons at ~30–35 ppm .

- Mass spectrometry : High-resolution MS provides exact mass confirmation (e.g., [M+H]⁺). Cross-referencing with synthetic intermediates ensures structural fidelity .

How can reaction conditions be optimized to improve the yield of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile?

Q. Advanced

- Design of Experiments (DoE) : Statistically models interactions between variables (e.g., temperature, solvent, catalyst). For example, polar aprotic solvents like DMF improve solubility but may require lower temperatures to avoid side reactions.

- Catalyst screening : Heterogeneous catalysts (e.g., Amberlyst-15) simplify purification.

- In situ monitoring : Techniques like TLC or HPLC track reaction progress, enabling timely termination to minimize degradation.

Evidence from pharmaceutical synthesis highlights the use of N,N′-carbonyldiimidazole and controlled reagent addition to suppress byproducts .

What strategies resolve contradictions in spectroscopic data during characterization of derivatives?

Q. Advanced

- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for pyrano-pyrazole-carbonitrile analogs (CCDC-971311) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon networks.

- Computational validation : Density Functional Theory (DFT) predicts NMR chemical shifts and IR bands for comparison with experimental data.

Discrepancies in nitrile-group reactivity or steric effects from the tert-butyl substituent can be analyzed through these methods .

What are the recommended storage conditions to ensure compound stability?

Q. Basic

- Storage : Airtight containers under inert gas (argon) at -20°C , protected from light and humidity. Desiccators with silica gel prevent hydrolysis of the nitrile group.

- Stability testing : Regular HPLC or TLC analyses detect degradation (e.g., hydrolysis to amides). Safety guidelines emphasize avoiding prolonged oxygen exposure .

How can computational chemistry predict the reactivity or physicochemical properties of this compound?

Q. Advanced

- DFT calculations : Model electron density to identify electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect directs substitution to specific pyrazole positions.

- Molecular dynamics (MD) : Simulates solubility in solvents like DMSO or ethanol, guiding formulation studies.

- QSAR models : Relate tert-butyl substituent size to steric hindrance in enzyme-binding assays. Evidence from drug candidate studies demonstrates predictive accuracy for pharmacokinetic properties .

What methodologies validate the purity of 5-tert-butyl-2-methyl-2H-pyrazole-3-carbonitrile for pharmacological assays?

Q. Advanced

- HPLC-DAD/ELSD : Quantifies impurities using diode-array or evaporative light-scattering detectors.

- Elemental analysis : Confirms C/H/N ratios within 0.3% of theoretical values.

- Thermogravimetric analysis (TGA) : Assesses thermal stability and residual solvent content.

Pharmaceutical research protocols emphasize ≥95% purity for reliable bioactivity results .

How do steric effects from the tert-butyl group influence synthetic modifications?

Q. Advanced

- Steric hindrance : Limits accessibility to the pyrazole C-3 position, directing reactions to less hindered sites (e.g., C-5).

- Protecting groups : Temporary protection of the nitrile (e.g., silylation) enables functionalization of adjacent positions.

- Kinetic vs. thermodynamic control : Bulky substituents favor products with lower steric strain, even if thermodynamically less stable.

Case studies on tert-butyl-pyrazole derivatives demonstrate regioselective alkylation and arylation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.